AKT Isoform Selectivity Profile: BAY1125976 vs. MK-2206 and Capivasertib
BAY1125976 exhibits a distinct isoform selectivity profile compared to other AKT inhibitors. It potently inhibits AKT1 and AKT2 (IC50 = 5.2 nM and 18 nM, respectively, at 10 µM ATP) but displays substantially weaker activity against AKT3 (IC50 = 427 nM at 10 µM ATP) . In contrast, the allosteric pan-AKT inhibitor MK-2206 inhibits AKT1, AKT2, and AKT3 with IC50 values of 8 nM, 12 nM, and 65 nM, respectively, while the ATP-competitive pan-AKT inhibitor capivasertib (AZD5363) shows IC50 values of 3 nM, 7-8 nM, and 7-8 nM for the three isoforms .
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | AKT1: 5.2 nM; AKT2: 18 nM; AKT3: 427 nM (10 µM ATP) |
| Comparator Or Baseline | MK-2206 (AKT1: 8 nM; AKT2: 12 nM; AKT3: 65 nM); Capivasertib (AKT1: 3 nM; AKT2: 7-8 nM; AKT3: 7-8 nM) |
| Quantified Difference | BAY1125976 exhibits ~24-fold lower potency for AKT3 vs. AKT2; MK-2206 shows ~5-fold lower potency for AKT3; capivasertib shows equipotent inhibition of all three isoforms |
| Conditions | Time-resolved FRET assay, 10 µM ATP, recombinant full-length human AKT kinases |
Why This Matters
Researchers studying AKT3-sparing pharmacology or seeking to dissect isoform-specific functions in disease models should select BAY1125976 over pan-AKT inhibitors to avoid confounding AKT3-mediated effects.
